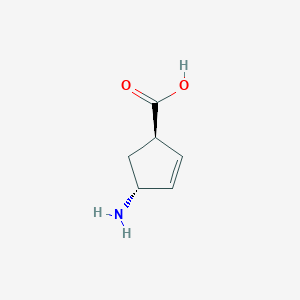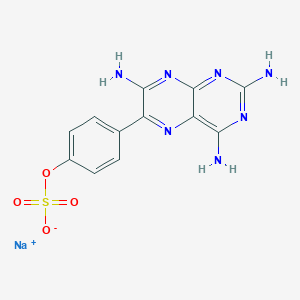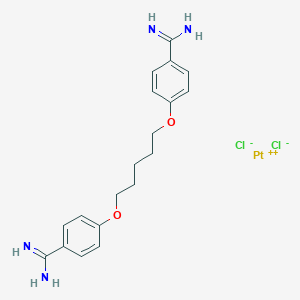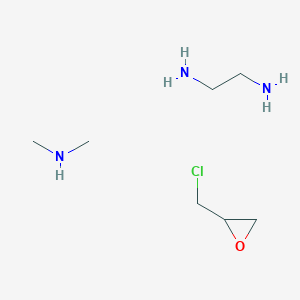![molecular formula C13H10N2O2 B019518 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile CAS No. 161468-31-1](/img/structure/B19518.png)
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methodologies, including scalable routes for kinase inhibitors, palladium-catalyzed oxidative carbonylation of alkynyl compounds, and electrochemically induced synthesis. For example, a scalable synthesis of a potent kinase inhibitor similar in structure emphasizes safety and efficiency in its development, showcasing the complexity and innovation in synthesizing such compounds (Arunachalam et al., 2019). Another example includes the direct synthesis of benzo[c]pyrans via palladium-catalyzed oxidative carbonylation, highlighting the significance of catalytic processes in creating complex molecular structures (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds like 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile is characterized using various spectroscopic techniques. For instance, the structure of similar compounds has been established based on elemental analysis and spectral data, emphasizing the role of spectroscopy in understanding chemical structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile and its derivatives often involve cyclization, acylation, and condensation reactions. For example, the Friedel–Crafts acetylation of hydroxy-dibenzo pyrans illustrates the acylation reaction's specificity and the influence of substituents on reaction outcomes (Devlin, 1975).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The study of pyrazole derivatives, for example, reveals information about the crystalline structure and the angles between different molecular rings, which are crucial for predicting the compound's physical behaviors (Abdel‐Aziz et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding a compound's applications. The synthesis and characterization of novel derivatives provide insights into the chemical properties of these compounds, such as reactivity and potential for further chemical modifications (Khalifa et al., 2017).
Scientific Research Applications
Synthetic Advancements : Patel (2017) discusses recent synthetic advances in related compounds, highlighting their role in the preparation of biologically important heterocyclic compounds (Patel, 2017).
Benzimidazo[2,1-a]isoquinolines Synthesis : Deady, Loria, and Rodemann (1998) demonstrate the use of 1-acetylimino-3-methyl-1H-2-benzopyran-4-carbonitrile in the synthesis of benzimidazo[2,1-a]isoquinolines, a class of compounds with potential applications in pharmaceutical chemistry (Deady et al., 1998).
Catalyst-Free Synthesis : Kumaravel and Vasuki (2009) describe a four-component catalyst-free reaction in water, using related compounds for the synthesis of novel derivatives, which are potentially useful in various fields (Kumaravel & Vasuki, 2009).
Corrosion Inhibition : Guo et al. (2019) show that pyrazolotriazole derivatives, synthesized from related compounds, effectively inhibit carbon steel corrosion, suggesting applications in industrial chemistry (Guo et al., 2019).
Antitumor Potential : Farag et al. (2010) report on the synthesis of novel pyrazole-based heterocycles, which exhibit significant cytotoxic activity against certain breast and ovarian tumors, suggesting their potential as antitumor agents (Farag et al., 2010).
Antibacterial and Antifungal Properties : Al-Adiwish et al. (2017) synthesized new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole, exhibiting promising antibacterial, antifungal, and cytotoxic properties (Al-Adiwish et al., 2017).
properties
IUPAC Name |
N-(4-cyano-3-methylisochromen-1-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(7-14)10-5-3-4-6-11(10)13(17-8)15-9(2)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUQAHSFIIQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=NC(=O)C)O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



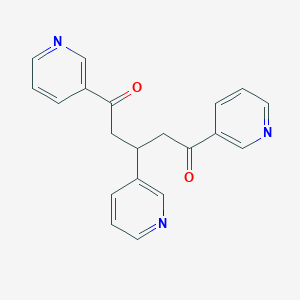
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)



